Cumene

Catalog No.
S567680
CAS No.
98-82-8
M.F
C9H12
C6H5CH(CH3)2
M. Wt
120.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cumene

CAS Number

98-82-8

Product Name

Cumene

IUPAC Name

cumene

Molecular Formula

C9H12
C6H5CH(CH3)2

Molecular Weight

120.19 g/mol

InChI

InChI=1S/C9H12/c1-8(2)9-6-4-3-5-7-9/h3-8H,1-2H3

InChI Key

RWGFKTVRMDUZSP-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=CC=C1

solubility

Insoluble (NIOSH, 2016)
5.10e-04 M
In water, 61.3 mg/L at 25 °C
In water, 50 mg/L at 20 °C
Miscible with ethanol, ethyl ether, acetone, benzene, petroleum ether, carbon tetrachloride
Soluble in many organic solvents
0.0613 mg/mL at 25 °C
Solubility in water, g/l at 20 °C: 0.2 (very poor)
Insoluble

Synonyms

(1-Methylethyl)benzene; 2-Phenylpropane; Cumol; Isopropylbenzene; NSC 8776; i-Propylbenzene;

Canonical SMILES

CC(C)C1=CC=CC=C1

The exact mass of the compound Cumene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble (niosh, 2016)5.10e-04 min water, 61.3 mg/l at 25 °cin water, 50 mg/l at 20 °cmiscible with ethanol, ethyl ether, acetone, benzene, petroleum ether, carbon tetrachloridesoluble in many organic solvents0.0613 mg/ml at 25 °csolubility in water, g/l at 20 °c: 0.2 (very poor)insoluble. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8776. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Supplementary Records. It belongs to the ontological category of alkylbenzene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree. However, this does not mean our product can be used or applied in the same or a similar way.

Cumene (isopropylbenzene) is an aromatic hydrocarbon primarily utilized as a chemical intermediate in the industrial production of phenol and acetone via the Hock process.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGdgU8fgpp1K4qs4y5OB2gDFw1wH5EQDB9KNH-5qyq536yR1WnZ54MuSKJwcMqMc4mrYqGNJKtMrhMbXrwvQaAQ2tp2-nQJ4eDSM14vVpahNohUHd6MunCgepadXyloYwwlKwCXFC2APA%3D%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGyxHii0_DJ0rbUGLyg5J30og48Is8vZsQcO1CWSN7PApQH78Hr7FBcsjNwqQ3ncdyh7SVAWXtOXi6jKk61XmlLscvvXNvtrngHXR6Dcu-3l-v9FWqHB_oP4RHkjqkAZQ%3D%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF0hZQnueRoR-uTeL0rYQQTXJ4-5SuVI7fb7zu3OCRib3es-uTOFr8hmiNmSiAlpdB73VrUeKiwdiqFxVML3dAzTM3a0WySCyjyrPUNPSoHw4YLVlUaQwFIocKpQ51iLw5iqpVyQLMRrIJed4Ui_BJQhUhp3rpE7Ple3JGJvMH_vQ%3D%3D)] This process accounts for over 95% of global phenol production.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE1bCT1aSLYHHDFCnEVQ2JhfUakR9TIDg3ikUWNq94a43gmTGcq5rAJ8HhUeQsmwGGmkq2-sw9JC2EAIvqtsLD8CWTRVgeiRX5tAwPe4cDDrOtPIn4xtuzxlMJv2sr3OAYR4J9-Jg%3D%3D)] Structurally, cumene is an alkylbenzene, similar to toluene and ethylbenzene, and is a natural component of crude oil and refined fuels.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGyxHii0_DJ0rbUGLyg5J30og48Is8vZsQcO1CWSN7PApQH78Hr7FBcsjNwqQ3ncdyh7SVAWXtOXi6jKk61XmlLscvvXNvtrngHXR6Dcu-3l-v9FWqHB_oP4RHkjqkAZQ%3D%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGbkf5J9O25fRrnnSUIVELqC-RoD_aWZ_jpqbg9RmEx12EFCFTkNtglag7NWva9hwYCDrQz0syDPMqWCdY1qmANOmbzgiCWsRio20qr88A9d0KV4hzpUSUV6FRsUjxiNhPwgKabU98%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHJ89vZscwnCulsZJBx_BzFKBGe01X_01Sb1BiQxTQLxt8eVFCNUh7iModEANmLUdv1UouafH6gKYoILeBdE6ho8_fLZoW8Rf8pbR7Z8XNy0QlZXYUF2kXF9Ux5rpOvsDY_kTyYSsEHEA-l9ydfWUIkWUVchqzvGoHTE-u4tXNmjQ%3D%3D)] Beyond its primary role as a precursor, it also serves as a high-boiling point solvent for paints, lacquers, and resins, and as a component in high-octane aviation fuels.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGdgU8fgpp1K4qs4y5OB2gDFw1wH5EQDB9KNH-5qyq536yR1WnZ54MuSKJwcMqMc4mrYqGNJKtMrhMbXrwvQaAQ2tp2-nQJ4eDSM14vVpahNohUHd6MunCgepadXyloYwwlKwCXFC2APA%3D%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF0hZQnueRoR-uTeL0rYQQTXJ4-5SuVI7fb7zu3OCRib3es-uTOFr8hmiNmSiAlpdB73VrUeKiwdiqFxVML3dAzTM3a0WySCyjyrPUNPSoHw4YLVlUaQwFIocKpQ51iLw5iqpVyQLMRrIJed4Ui_BJQhUhp3rpE7Ple3JGJvMH_vQ%3D%3D)]

While other alkylbenzenes like toluene or ethylbenzene are structurally similar, they are not viable substitutes for cumene in its primary application.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGbkf5J9O25fRrnnSUIVELqC-RoD_aWZ_jpqbg9RmEx12EFCFTkNtglag7NWva9hwYCDrQz0syDPMqWCdY1qmANOmbzgiCWsRio20qr88A9d0KV4hzpUSUV6FRsUjxiNhPwgKabU98%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHJ89vZscwnCulsZJBx_BzFKBGe01X_01Sb1BiQxTQLxt8eVFCNUh7iModEANmLUdv1UouafH6gKYoILeBdE6ho8_fLZoW8Rf8pbR7Z8XNy0QlZXYUF2kXF9Ux5rpOvsDY_kTyYSsEHEA-l9ydfWUIkWUVchqzvGoHTE-u4tXNmjQ%3D%3D)] The entire economic viability of the cumene process hinges on the unique reactivity of the tertiary benzylic hydrogen on the isopropyl group.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFmpB9H9SXFQegi-biYL9F2rtAKj0pevRk9df3eaHvd3ovyWkzSAsvRq8N-w9Ds1ZVmeqAU7Ixe1pGjCyhV9KCmuAz8iudqlO-mSqh9eT2vPgsK-wugiQf4evF5aBcSeg9baHui5pEf)] This specific C-H bond is exceptionally susceptible to autoxidation, allowing for the efficient and selective formation of cumene hydroperoxide, the critical intermediate for phenol and acetone synthesis.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFmpB9H9SXFQegi-biYL9F2rtAKj0pevRk9df3eaHvd3ovyWkzSAsvRq8N-w9Ds1ZVmeqAU7Ixe1pGjCyhV9KCmuAz8iudqlO-mSqh9eT2vPgsK-wugiQf4evF5aBcSeg9baHui5pEf)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHznT1e7ibhSyjw_kQimCMXllfRbZDJPZDieCjKVedHlqwwMKnlQ6kYYTvg4aAgqFbED2kGC1Zasrj8wbl4OPOTKWq8svEmngkAIh8M4QFdvQzAEd_ghazXUhCFy9iyYM1Z5GPZJNEGd974_XX6aZVF13PZ7LvghM59R-Y1J9mp1wmqawnSfd7wMBicH098oZCw6TttrbClj4YJhHB0xOaiY8LMyCk%3D)] Using toluene or ethylbenzene would result in drastically different reaction pathways, lower yields, and the formation of undesired byproducts, making them unsuitable as direct replacements for this large-scale industrial process.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGfb7umXxxqwqdwliqcKDhhDaU3erObc3ndgIzAqgf3yEyfGKRZiLlh1rpZPs6JNxk9Ra8WuQQCnt-JOrjX4YLfJNU2XdMJAUzsVaR_xUtqxdWHkDbdEuSH3owNMq67sKxCbpPPqtfsMI3cdl9_)]

Precursor Suitability: Optimized for High-Yield Cumene Hydroperoxide Synthesis

The industrial synthesis of phenol and acetone relies on the efficient autoxidation of cumene to cumene hydroperoxide (CHP).[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFmpB9H9SXFQegi-biYL9F2rtAKj0pevRk9df3eaHvd3ovyWkzSAsvRq8N-w9Ds1ZVmeqAU7Ixe1pGjCyhV9KCmuAz8iudqlO-mSqh9eT2vPgsK-wugiQf4evF5aBcSeg9baHui5pEf)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHznT1e7ibhSyjw_kQimCMXllfRbZDJPZDieCjKVedHlqwwMKnlQ6kYYTvg4aAgqFbED2kGC1Zasrj8wbl4OPOTKWq8svEmngkAIh8M4QFdvQzAEd_ghazXUhCFy9iyYM1Z5GPZJNEGd974_XX6aZVF13PZ7LvghM59R-Y1J9mp1wmqawnSfd7wMBicH098oZCw6TttrbClj4YJhHB0xOaiY8LMyCk%3D)] The reaction is highly selective, with selectivities toward CHP reported to be greater than 95%.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE6XP72mURH0kBMQ2qO-fOri1y8YHw776wXdK9Lu118vqySp2D8TTIUFMXaiqN9rfwRJFB70m3OcMDXbiKU1M39Pr91oxd2GMyF-kNqUTVP1hSlch4kDL_35gqlq37cmw4FhIU1TQ%3D%3D)] Modern production processes achieve a cumene purity of 99.97 wt% with a near-stoichiometric yield higher than 99.7 wt%.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGpAuF_I_9ss6bcj-MX1uxG7jRLo2LzWH5nM7L8UFiWlmK4ZRGy4u3wLeBP8yLWwpS4TGgsMPE2Db-cYf3NvX7sjs4Hxg5hQxnXyHa3FyBBS6j5vqkhRLH7NlI8Iai6QSROZKIiiWnrXapZC0kSG-7JrWxTHBIcREhwAuIT)] This high selectivity and yield are foundational to the economic dominance of the cumene process, as the subsequent acid-catalyzed cleavage of CHP efficiently produces both phenol and acetone.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHznT1e7ibhSyjw_kQimCMXllfRbZDJPZDieCjKVedHlqwwMKnlQ6kYYTvg4aAgqFbED2kGC1Zasrj8wbl4OPOTKWq8svEmngkAIh8M4QFdvQzAEd_ghazXUhCFy9iyYM1Z5GPZJNEGd974_XX6aZVF13PZ7LvghM59R-Y1J9mp1wmqawnSfd7wMBicH098oZCw6TttrbClj4YJhHB0xOaiY8LMyCk%3D)][[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQETBe4PIGcsoK0BYLDIkMcffIGa6Q6FJdAG_Wm_7rqUBAhsr71oCeEABpqBP3QB1l2Gc84WJg5eNugj4YRMRvxQ_tWeYMZhk8ETnxC1IgOYI7Pc_Ypgg8C092UAQBbzVETI)]

Evidence DimensionProcess Yield & Selectivity
Target Compound DataCumene hydroperoxide selectivity >95%; Overall cumene yield >99.7 wt%
Comparator Or BaselineOther alkylbenzenes (e.g., toluene, ethylbenzene) which do not efficiently form the required hydroperoxide intermediate for the Hock process.
Quantified DifferenceNot a direct rate comparison, but a fundamental difference in reaction pathway and industrial viability.
ConditionsIndustrial Hock Process for phenol/acetone synthesis.

This evidence confirms that for the production of phenol and acetone, cumene is the required precursor, as alternatives do not provide the necessary hydroperoxide intermediate with comparable efficiency or yield.

Processability & Safety: Favorable Thermal Properties Compared to Benzene and Toluene

In applications requiring a higher boiling point aromatic solvent, cumene offers a distinct advantage over more volatile alternatives like benzene and toluene. Cumene has a boiling point of 152.4°C, significantly higher than that of toluene (110.6°C) and benzene (80.1°C).[[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHlxRkj42Ww_hZtgYQBppjiyuUraYwOsLWaKtKlT__AqmqcrILHJ90ZmJKITSkvMdlxoCTezXsjXPA79aaJX2oztypjXaax6Oj8oqXV8Qrunln87cmB0p-PRNDSJKkv6bJh7qRBOSV51dGyNgEfQB1EDlR8yQ8eE9Ck7ucuOUM%3D)][[14](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGlPJaGD3Jhh6bFKbG3M2-vr90a_n6epu6auBKQ4H6jaosFeSeqihR_fI_wjmPIfyRyiFqe4ndki1L7cEXNWXRgNTaayPH9Q5VX8J5x_voscde45_fIEmiyQ8F6l4xL1lEVINhPhOf3IKf1Dvatz_Jdh4NUljeGa9OMrv1KPo8L1lS3wl01wMBiKL7TYz5sa3bDb_0N32x0OElu5aeeoObId6RssgexITGJ47sU)][[15](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGJNa675PTrb5M7C7ofrVybIueDKrazaIkMm3EzTi7ovHAvjbFaojnZCazlYcrO_YUY27nQ9BZ-cUjgRDIyC3wAty3TWaITtBJofFtKtIVHUfFoFKnlh612XyuDpq2B3hbect_4xCLB-Zj0s3tqhM11DOnVuHrwxpTRrbPi566D7keE8AFpm5e3h52jVdaH-yCQ3m0XyLUN7UcAhAU7zd5_mC0P98UxnN4A_1Q%3D)] This higher boiling point corresponds to a lower vapor pressure at room temperature, reducing evaporative losses and inhalation exposure risk. Furthermore, its flash point of approximately 31°C, while still flammable, is considerably higher than that of benzene (-11°C) and toluene (4°C), providing a greater margin of safety during handling and storage.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGdgU8fgpp1K4qs4y5OB2gDFw1wH5EQDB9KNH-5qyq536yR1WnZ54MuSKJwcMqMc4mrYqGNJKtMrhMbXrwvQaAQ2tp2-nQJ4eDSM14vVpahNohUHd6MunCgepadXyloYwwlKwCXFC2APA%3D%3D)]

Evidence DimensionBoiling Point & Flash Point
Target Compound DataBoiling Point: 152.4°C; Flash Point: ~31°C
Comparator Or BaselineToluene (BP: 110.6°C; FP: 4°C), Benzene (BP: 80.1°C; FP: -11°C)
Quantified DifferenceBoiling point is 41.8°C higher than toluene; Flash point is 27°C higher than toluene.
ConditionsStandard atmospheric pressure.

For high-temperature reactions or formulations, cumene's higher boiling point and flash point improve process safety, reduce solvent loss, and may simplify engineering controls compared to benzene or toluene.

Primary Feedstock for Phenol and Acetone Production

The predominant industrial use of cumene, accounting for approximately 98% of its consumption, is as the essential starting material for the co-production of phenol and acetone via the cumene process.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF0hZQnueRoR-uTeL0rYQQTXJ4-5SuVI7fb7zu3OCRib3es-uTOFr8hmiNmSiAlpdB73VrUeKiwdiqFxVML3dAzTM3a0WySCyjyrPUNPSoHw4YLVlUaQwFIocKpQ51iLw5iqpVyQLMRrIJed4Ui_BJQhUhp3rpE7Ple3JGJvMH_vQ%3D%3D)][[16](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHWUlg5B8FYBZRjIrQ601Z5R4zuo6cbpNaK4PqvJ_ejU-uCHIzV-IoALaw8lxHICmONji1a0pkCGnPHV7IHkzaeMTApcPeaO-uOS7ToiYuLxkxMYUCH4dxWSH1kW4CRK0v452qmmfu8-WtJjq7lEm8%3D)] Its unique molecular structure allows for highly selective and high-yield oxidation to cumene hydroperoxide, an intermediate that is not efficiently formed from other common alkylbenzenes, making cumene the specific and non-substitutable choice for this economically critical manufacturing pathway.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFmpB9H9SXFQegi-biYL9F2rtAKj0pevRk9df3eaHvd3ovyWkzSAsvRq8N-w9Ds1ZVmeqAU7Ixe1pGjCyhV9KCmuAz8iudqlO-mSqh9eT2vPgsK-wugiQf4evF5aBcSeg9baHui5pEf)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHznT1e7ibhSyjw_kQimCMXllfRbZDJPZDieCjKVedHlqwwMKnlQ6kYYTvg4aAgqFbED2kGC1Zasrj8wbl4OPOTKWq8svEmngkAIh8M4QFdvQzAEd_ghazXUhCFy9iyYM1Z5GPZJNEGd974_XX6aZVF13PZ7LvghM59R-Y1J9mp1wmqawnSfd7wMBicH098oZCw6TttrbClj4YJhHB0xOaiY8LMyCk%3D)]

High-Boiling Point Aromatic Solvent

Cumene serves as an effective solvent for fats, resins, and as a thinner for paints, enamels, and lacquers, particularly where a lower volatility than toluene or xylene is required.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGdgU8fgpp1K4qs4y5OB2gDFw1wH5EQDB9KNH-5qyq536yR1WnZ54MuSKJwcMqMc4mrYqGNJKtMrhMbXrwvQaAQ2tp2-nQJ4eDSM14vVpahNohUHd6MunCgepadXyloYwwlKwCXFC2APA%3D%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF0hZQnueRoR-uTeL0rYQQTXJ4-5SuVI7fb7zu3OCRib3es-uTOFr8hmiNmSiAlpdB73VrUeKiwdiqFxVML3dAzTM3a0WySCyjyrPUNPSoHw4YLVlUaQwFIocKpQ51iLw5iqpVyQLMRrIJed4Ui_BJQhUhp3rpE7Ple3JGJvMH_vQ%3D%3D)] Its boiling point of 152°C provides advantages in processes requiring elevated temperatures, offering better control over evaporation rates and enhancing workplace safety due to a higher flash point compared to more volatile aromatics.[[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHlxRkj42Ww_hZtgYQBppjiyuUraYwOsLWaKtKlT__AqmqcrILHJ90ZmJKITSkvMdlxoCTezXsjXPA79aaJX2oztypjXaax6Oj8oqXV8Qrunln87cmB0p-PRNDSJKkv6bJh7qRBOSV51dGyNgEfQB1EDlR8yQ8eE9Ck7ucuOUM%3D)]

Precursor for Specialized Chemicals

Beyond the Hock process, cumene is a precursor for other specialized chemicals where the isopropylbenzene moiety is required. These include the production of α-methylstyrene (via dehydrogenation of cumene), acetophenone, and diisopropylbenzene.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGdgU8fgpp1K4qs4y5OB2gDFw1wH5EQDB9KNH-5qyq536yR1WnZ54MuSKJwcMqMc4mrYqGNJKtMrhMbXrwvQaAQ2tp2-nQJ4eDSM14vVpahNohUHd6MunCgepadXyloYwwlKwCXFC2APA%3D%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF0hZQnueRoR-uTeL0rYQQTXJ4-5SuVI7fb7zu3OCRib3es-uTOFr8hmiNmSiAlpdB73VrUeKiwdiqFxVML3dAzTM3a0WySCyjyrPUNPSoHw4YLVlUaQwFIocKpQ51iLw5iqpVyQLMRrIJed4Ui_BJQhUhp3rpE7Ple3JGJvMH_vQ%3D%3D)] The selection of cumene is mandated when the final product's structure specifically requires the isopropyl group, a feature not provided by substitutes like toluene or ethylbenzene.

Physical Description

Cumene appears as a clear colorless liquid with an aromatic odor. Flash point 115°F. Less dense than water and insoluble in water. Vapors heavier than air. May be moderately toxic by inhalation, ingestion and skin absorption.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid with a sharp, penetrating, aromatic odor.

Color/Form

Colorless liquid

XLogP3

3.7

Boiling Point

306.3 °F at 760 mm Hg (USCG, 1999)
152.4 °C
152 °C
306°F

Flash Point

96 °F (USCG, 1999)
102 °F (39 °C) (Closed cup)
31 °C c.c.
96°F

Vapor Density

4.1 (Air = 1)
Relative vapor density (air = 1): 4.2

Density

0.866 at 59 °F (USCG, 1999)
Specific gravity: 0.862 at 20 °C/4 °C
Relative density (water = 1): 0.90
0.86

LogP

3.66 (LogP)
log Kow = 3.66
3.66

Odor

Gasoline-like odor
... Sharp, penetrating, aromatic odor

Melting Point

-140.9 °F (USCG, 1999)
-96.0 °C
-96.9°C
-96 °C
-141°F

UNII

8Q54S3XE7K

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

The alkylbenzenes, incl isopropyl benzene, were investigated for their property as sensory irritants in mice. A model for the sensory irritating action of alkylbenzenes was proposed on the basis of their physical interaction with a receptor protein in a lipid layer.

Vapor Pressure

25.85 mm Hg (USCG, 1999)
4.50 mmHg
4.5 mm Hg at 25 °C
Vapor pressure, Pa at 20 °C: 427
8 mmHg

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Impurities

Sulfur compounds 2 ppm, Max; Olefinic materials 200-700 ppm

Other CAS

98-82-8
68333-89-1
68411-37-0
101316-43-2

Wikipedia

Cumene

Biological Half Life

15.00 Days
Groups of Fischer 344 rats (minimum 4/sex/group) were studied after being exposed to radiolabeled cumene (>98% purity) either by single intravenous dose (35 mg/kg); single oral gavage doses (33 or 1,350 mg/kg); single 6-hr nose-only inhalation (100, 500, or 1,500 ppm); or eight daily oral gavage doses (33 mg/kg), with the eighth dose being radiolabeled. ... Elimination of cumene from the blood appeared as monoexponential with a half-life calculated between 9 to 16 hr for the gavage doses. The pattern of cumene disappearance from the blood in the inhalation studies also appeared to be monoexponential with the half-lives increasing with dose, from 3.9 hr at 100 ppm, to 4.6 hr at 500 ppm, to 6.6 hr at 1,200 ppm.

Use Classification

Hazardous Air Pollutants (HAPs)
Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree

Methods of Manufacturing

In the UOP /Universal Oil Products/ process a fixed bed consisting of polyphosphoric acid on a silica support is used as the catalyst. The reaction takes place mainly in the gas phase at greater than or equal to 200 °C and greater than or equal to 2 MPa. Pure propene or propene with a propane content greater than or equal to 5% is used as raw material, together with benzene (minimum purity 99.5%) in up to 12-fold molar excess; this leads to high distillation costs in the product work-up. The yield of cumene is 97% based on benzene and 90% based on propene. The losses are caused by overalkylation and oligomerization of the propene. The high-boiling residue contains 50 - 60% diisopropylbenzenes (o- : m- : p- ratio 1 : 2 : 2 - 3) and numerous other byproducts. It is not possible to recycle these products to the alkylation reactor, because polyphosphoric acid has no transalkylation properties.
The second industrial process works in the liquid phase at 50 - 80 °C; aluminum chloride or the liquid double compound formed from aluminum chloride, (isopropyl-)benzene, and hydrogen chloride is employed as the catalyst. This complex is separated from the product stream, as a heavy phase and is returned to the alkylation reactor. Except for a small purge stream higher alkylated byproducts are recycled to the alkylation step, whereby essentially complete use of both benzene and propene bound in di- and triisopropylbenzenes is achieved by transalkylation. The yield of cumene, referred to benzene and propene, is 99% and 98 %, respectively.
(1) Alkylation of benzene with propylene (phosphoric acid catalyst), (2) distillation from coal tar naptha fractions or from petroleum.
Manufactured from propylene and benzene utilizing an acidic catalyst, eg, solid phosphoric acid.
High purity cumene can be easily produced from either refining or steam cracker-derived propylene.

General Manufacturing Information

All other basic organic chemical manufacturing
Benzene, (1-methylethyl)-, oxidized, polyphenyl residues: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
Petroleum refineries
Benzene, (1-methylethyl)-, distn. residues: ACTIVE
Cyclic crude and intermediate manufacturing
Paint and coating manufacturing
Petrochemical manufacturing
Transportation equipment manufacturing
Wholesale and retail trade
Benzene, (1-methylethyl)-: ACTIVE
Benzene, (1-methylethyl)-, oxidized, sulfurized by-products: INACTIVE
Occurs in a variety of petroleum distillates and commercial solvents
Union Carbide's 640 million lb per yr Penuelas, PR and Marathon Oil's 210 million lb per yr Texas City, TX plant are on standby; Monsanto closed its Alvin, TX plant IN 1983
Isopropylbenzene forms a charge-transfer complex with ozone in a number of solvents. When this charge-transfer complex was photolyzed at -75 °C or warmed greater than -40 °C, reactions formed cumyl hydrotrioxide and ring-ozonated products (in a ratio of 70/30).
Thirty-second highest-volume chemical produced in U.S. (1991).

Analytic Laboratory Methods

Method: NIOSH 1501, Issue 3; Procedure: gas chromatography with flame ionization detector; Analyte: cumene; Matrix: air; Detection Limit: 0.6 ug per sample.
Method: OSHA PV2137; Procedure: gas chromatography with flame ionization detector; Analyte: cumene; Matrix: air; Detection Limit: 8.4 ppb (41 ug/cu m).
Method: ASTM D5790; Procedure: gas chromatography/mass spectrometry; Analyte: cumene; Matrix: validated for treated drinking water, wastewater, and ground water; Detection Limit: 0.18ug/L.
Method: EPA-NERL 502.2; Procedure: gas chromatography with photoionization detector; Analyte: cumene; Matrix: finished drinking water, raw source water, or drinking water in any treatment stage; Detection Limit: 0.05 ug/L.
For more Analytic Laboratory Methods (Complete) data for Isopropylbenzene (14 total), please visit the HSDB record page.

Clinical Laboratory Methods

CUMENE, IN SOLN TO GIVE 0.43-17.2 UG CUMENE/ML N-HEXANE WAS DETERMINED IN BLOOD EXTRACTS USING GAS-LIQUID CHROMATOGRAPHY. DETECTION LIMIT WAS 0.4 MG CUMENE/L SERUM.
CUMENE IN URINE WAS ANALYZED BY GAS-CHROMATOGRAPHY AND FLAME IONIZATION DETECTION.

Storage Conditions

... Precautions ... such as mounds around storage tanks, sills at doorways or especially designed floors /are needed/ to limit spread of escaping liquid. Open flames & other sources of ignition should be excluded where cumene is stored.
Outside or detached storage is preferred. Inside storage should be in a standard flammable liquids storage warehouse, room, or cabinet. Separate from oxidizing materials, nitric acid, sulfuric acid.
Storage temperature: Ambient.

Stability Shelf Life

Volatile

Cumene Contamination in Groundwater: Observed Concentrations, Evaluation of Remediation by Sulfate Enhanced Bioremediation (SEB), and Public Health Issues

John P Herman, Lauren Redfern, Christopher Teaf, Douglas Covert, Peter R Michael, Thomas M Missimer
PMID: 33198342   DOI: 10.3390/ijerph17228380

Abstract

Isopropylbenzene (cumene) is commonly encountered in groundwater at petroleum release sites due to its natural occurrence in crude oil and historical use as a fuel additive. The cumene concentrations detected at these sites often exceed regulatory guidelines or standards for states with stringent groundwater regulations. Recent laboratory analytical data collected at historical petroleum underground storage tank (UST) release sites have revealed that cumene persists at concentrations exceeding the default cleanup criterion, while other common petroleum constituents are below detection limits or low enough to allow natural attenuation as a remediation strategy. This effectively makes cumene the driver for active remediation at some sites. An insignificant amount of research has been conducted for the in-situ remediation of cumene. Sulfate Enhanced Biodegradation (SEB) is evaluated in a field case study. The results from the field case study show an approximate 92% decrease in plume area following three rounds of SEB injections. An additional objective of this research was to determine the cumene concentration in fuels currently being used to determine future impacts. A review of safety data sheets from several fuel suppliers revealed that cumene concentrations in gasoline are reported typically as wide ranges due to the proprietary formulations. Several fuels from different suppliers were analyzed to determine a baseline of cumene concentration in modern fuels. The results of the analysis indicated that cumene accounts for approximately 0.01% (diesel) to 0.13% (premium gasoline) of the overall fuel composition. Cumene generally is considered to be of low human health toxicity, with the principal concern being eye, skin, and respiratory irritation following inhalation of vapors in an occupational setting, but it has been regulated in Florida at very low concentrations based on organoleptic considerations.


Degradation of N-nitrosodimethylamine and its amine precursors by cumene-induced Rhodococcus sp. strain L4

Warangkana Na-Phatthalung, Charongpun Musikavong, Oramas Suttinun
PMID: 31089839   DOI: 10.1007/s10532-019-09876-9

Abstract

N-nitrosodimethylamine (NDMA) is a potential carcinogen that is produced as a disinfection by-product of chloramination or chlorination process in water and wastewater treatment systems. The ability of the dioxygenase-expressing bacteria, Rhodococcus sp. strain L4, to degrade NDMA after induction with cumene was examined in the presence and absence of its potential precursors. Dimethylamine (DMA), aniline (AN) and humic acid (HA) were selected as the precursors. The induced bacteria were able to degrade NDMA from initial concentrations ranging between 1 and 10 mg L
to an undetectable level (< 0.24 µg L
) while there was no degradation of NDMA by the corresponding non-induced strain. The specific first-order degradation rate of NDMA ranged from 0.337 to 0.426 μg g-protein
h
. Successful removal of all precursors was achieved by the induced bacteria. The presence of DMA had no negative effect on NDMA degradation. In contrast, a lag period was observed for the degradation of NDMA when AN or HA was present (except for the presence of 0.1 mg L
AN). In the presence of all precursors, NDMA degradation was negatively affected by the increased concentration (from 1 to 10 mg L
) of all precursors.


Contribution of 2-Propenesulfenic Acid to the Antioxidant Activity of Allicin

Kensuke Seki, Junya Ishikawa, Youji Okada
PMID: 29660783   DOI: 10.1111/1750-3841.14145

Abstract

We re-examined the antioxidative mechanism of allicin as a radical scavenger on the basis of the reactivity toward 2, 2-diphenyl-1-picrylhydrazyl (DPPH) and peroxyl radicals. Initially, it was found that allicin decomposed more rapidly in n-hexane and chlorobenzene than in acetonitrile, ethanol, and ethanol/water solutions and decomposed into ajoene and vinyldithiins in these solvents. Furthermore, the decomposition of allicin and the following formations of ajoene and vinyldithiins from allicin were accelerated by the reaction of allicin with DPPH and peroxyl radicals. These results show that 2-propenesulfenic acid, which arises by Cope elimination from allicin, is proposed to contribute to scavenge these radicals because ajoene and vinyldithiins were produced from allicin through the use of 2-propenesulfenic acid. Next, allicin was more effective at inhibiting the linoleic acid oxidation at 50 °C than at 30 °C and in cyclohexane than in acetonitrile. These results indicate that allicin decomposed rapidly at high temperatures in a hydrogen-bond-acceptor solution to 2-propenesulfenic acid. In addition, 2-propene-1-sulfinothionic acid S-methyl ester, which does not produce sulfenic acid through Cope elimination, has no activity against the radicals. On the other hand, methanesulfinothionic acid S-2-propenyl ester, which produces methanesulfenic acid through Cope elimination, has the same or increased activity as its allicin against the radicals. Based on these results, the Cope elimination product, sulfenic acid, from thiosulfinates with an α-sulfenyl proton was found to make a larger contribution to the radical scavenger than that of allicin itself.
We examined the antioxidant activity of allicin on the oxidation of cumene and linoleic acid in homogeneous solutions. It is obvious from these results that 2-propenesulfenic acid was found to make a larger contribution to the radical scavenger than that of allicin itself.


Occupational exposure limits for cumene, 2,4-dichlorophenoxy acetic acid, silicon carbide whisker, benzyl alcohol, and methylamine, and carcinogenicity, occupational sensitizer, and reproductive toxicant classifications

Committee for Recommendation of Occupational Exposure Limits, Japan Society for Occupational Health, Atsuko Araki, Kenichi Azuma, Ginji Endo, Yoko Endo, Tetsuhito Fukushima, Kunio Hara, Koji Harada, Hajime Hori, Seichi Horie, Masayoshi Ichiba, Gaku Ichihara, Masayuki Ikeda, Akiyoshi Ito, Yuki Ito, Satoko Iwasawa, Takeyasu Kakumu, Michihiro Kamijima, Kanae Karita, Takahiko Katoh, Toshio Kawai, Toshihiro Kawamoto, Shinji Kumagai, Yukinori Kusaka, Akiko Matsumoto, Muneyuki Miyagawa, Hiroyuki Miyauchi, Yasuo Morimoto, Kasuke Nagano, Hisao Naito, Tamie Nakajima, Makiko Nakano, Tetsuo Nomiyama, Hirokazu Okuda, Masayuki Okuda, Kazuyuki Omae, Haruhiko Sakurai, Kazuhiro Sato, Tomotaka Sobue, Yasushi Suwazono, Toru Takebayashi, Tatsuya Takeshita, Akito Takeuchi, Ayano Takeuchi, Masatoshi Tanaka, Shigeru Tanaka, Teruomi Tsukahara, Masashi Tsunoda, Susumu Ueno, Jun Ueyama, Yumi Umeda, Kenya Yamamoto, Yuko Yamano, Takenori Yamauchi, Eiji Yano
PMID: 31290260   DOI: 10.1002/1348-9585.12073

Abstract




Graphitic carbon nitride nanofibers in seaweed-like architecture for gas chromatographic separations

Yunzhong Zheng, Qing Han, Meiling Qi, Liangti Qu
PMID: 28363415   DOI: 10.1016/j.chroma.2017.03.060

Abstract

Seaweed-like graphitic carbon nitride (g-C
N
) has a unique porous architecture composed of interlocking g-C
N
nanofibers (NF-C
N
) with much higher surface area than bulk g-C
N
and shows good potential in separation science. This work investigated the separation performance of NF-C
N
as stationary phase for capillary gas chromatographic (GC) separations. The NF-C
N
column exhibits weak polarity and high column efficiency of 4728 plates/m for n-dodecane. Importantly, it displays good separation performance for a wide range of analytes and shows different retention behaviors from the bulk g-C
N
column and commercial HP-5MS column with 5% phenylpolysiloxane. Particularly, it shows high resolving capability for both aliphatic and aromatic isomers. In addition, NF-C
N
column has high thermal stability up to 280°C and good separation repeatability with relative standard deviation (RSD) values in the range of 0.29-0.61% for intra-day, 0.56-1.1% for inter-day and 2.0-4.9% for between-column, respectively. Moreover, it was applied for the determination of isomer impurities in real samples, showing good potential in GC applications.


Analysis of Metabolites and Carbon Balance in the Biofilteration of Cumene Using Loofa Sponge as Biofilter Media

Amrita Shahi, B N Rai, R S Singh
PMID: 27130685   DOI: 10.1007/s12010-016-2102-z

Abstract

A laboratory-scale biofilter study was performed to treat cumene-inoculated mixed culture of bacterial community and loofa sponge (Luffa cylindrica) as support media for a period of 120 days in five distinct phases. The removal efficiency was obtained in the range of 40-85 % with maximum elimination capacity of 700 g m(-3) h(-1) at the inlet load of 1167 g m(-3) h(-1). The result demonstrated that loofa sponge is good support media for the removal of cumene at higher loading rates. Loofa sponge was characterized via chemical analysis and analytical techniques such as XRD; FTIR; XPS; and CHN, and the result obtained confirms its suitability as biofilter media. The SEM results of loofa with inoculum shows the formation of a biofilm layer on the surface of loofa. The GC-MS analysis of leachate confirms the presence of different organic compounds such as acetaldehyde and 4-hydroxy-2-oxopentanoic acids which are stable metabolites during cumene biodegradation. About 12.69 % of carbon present in inlet cumene was converted to biomass.


[Interlaboratory Study on Volatiles Test for Food-Contacting Polystyrene Products]

Hironori Sonobe, Motoh Mutsuga, Takashi Abe, Tomoyuki Abe, Yutaka Abe, Ikue Ohsaka, Haruka Ohno, Hiroyuki Ohno, Yuichiro Ohno, Masaki Ohata, Asako Ozaki, Yoshiteru Kakihara, Hisashi Kobayashi, Hiroshi Shibata, Haruko Sekido, Noriko Takasaka, Yu Takenaka, Yoshiyasu Tajima, Aoi Tanaka, Hiroyuki Tonooka, Toru Nakanishi, Chie Nomura, Nahoko Haneishi, Masato Hayakawa, Akinori Hikida, Sigetomo Matsuyama, Toshihiko Miura, Miku Yamaguchi, Kazunari Watanabe, Kyoko Sato, Hiroshi Akiyama
PMID: 27784869   DOI: 10.3358/shokueishi.57.169

Abstract

Using polystyrene, acrylonitrile-styrene resin and acrylonitrile-butadiene-styrene resin pellets as samples, an interlaboratory study was performed to evaluate the volatiles test method, based on the specifications described in the Japanese Food Sanitation Law for food-contacting polystyrene products. The study was conducted with the participation of twenty-one laboratories. Each laboratory quantified the contents of styrene, toluene, ethylbenzene, isopropylbenzene and propylbenzene in three test pellets using GC-FID, GC-MS or headspace-GC-FID. Statistical analysis revealed that the repeatability (RSDr) and reproducibility (RSDr) were 1.0-2.6 and 2.5-5.5% for the GC-FID method. The values of the performance parameters fulfilled the requirements (RSDr: 10%, RSDr: 25%), and the performance is sufficient for specifications testing. The RSDr and RSDr of results obtained using the GC-MS and HS-GC methods were 1.4-7.8 and 4.9-13%(GC-MS), and 2.0-2.6 and 3.3-6.9%(HS-GC-FID), respectively. The quantified levels were similar to those obtained with GC-FID. The study suggests that the GC-MS and HS-GC methods can be employed as alternative methods to the GC-FID method.


Synthesis of isotopically labelled 2-isopropylthioxanthone from 2,2'-dithiosalicylic acid and deuterium cumene

Chao Fang, Weicheng Yang, Chao Yang, Haoran Wang, Kai Sun, Yong Luo
PMID: 27123759   DOI: 10.1002/jlcr.3400

Abstract

Two efficient synthetic routes of stable deuterium labelled 2-isopropylthioxanthone were presented with 98.1% and 98.8% isotopic abundance in acceptable yields and excellent chemical purities. Their structures and the isotope-abundance were confirmed according to proton nuclear magnetic resonance and liquid chromatography-mass spectrometry.


Discovery of New E-Selectin Inhibitors by Virtual Screening, Fluorescence Binding Assays, and STD NMR Experiments

Pabla A Barra, Verónica A Jiménez, José A Gavin, Antonio H Daranas, Joel B Alderete
PMID: 26999373   DOI: 10.1002/cmdc.201600058

Abstract

E-selectin is an endothelial protein that participates in the adhesion of metastatic cancer cells, and is therefore a relevant target for antitumor therapeutic intervention. In this work, virtual screening was used to identify new E-selectin inhibitors from a subset of drug-like molecules retrieved from the ZINC database, including the physiological ligand sLe(x) as reference structure (PDB ID: 1G1T). Four hits were chosen and subjected to molecular dynamics simulations and fluorescence binding assays, which led to the determination of experimental dissociation constants between 333 and 1012 μm. The candidate with the highest affinity was studied by saturation transfer difference (STD) NMR experiments and complete relaxation and conformational exchange matrix analysis of saturation transfer (CORCEMA-ST), aimed at identifying the preferable binding mode with E-selectin. Our results revealed that this new inhibitor binds more strongly than sLe(x) in the E-selectin binding site, in good agreement with simulation predictions. These properties will prove valuable for the future design of drugs that target E-selectin.


Computer Simulation Studies of the Mechanism of Hydrotrope-Assisted Solubilization of a Sparingly Soluble Drug Molecule

Shubhadip Das, Sandip Paul
PMID: 26982198   DOI: 10.1021/acs.jpcb.5b11902

Abstract

The effect of hydrotrope sodium cumene sulfonate (SCS) on the solubility of a sparingly water-soluble drug, griseofulvin, is studied by employing classical molecular dynamics simulation technique. We mainly focus on the underlying mechanism by which SCS enhances the solubility of a sparingly soluble or insoluble solute in water. The main observations are the following: (a) The self-aggregation of SCS molecules (through its hydrophobic tail) above the minimum hydrotrope concentration (MHC) causes the formation of micellar-like frameworks. Interestingly, though the drug griseofulvin possesses both polar and nonpolar groups, it prefers to get encapsulated inside the hydrophobic core of SCS aggregates. The decomposition of total SCS-drug interaction energy into van der Waals and electrostatic components suggests that the former plays a major role in this interaction. (b) The calculated Flory-Huggins interaction parameter values give a strong indication of the mixing ability of hydrotrope SCS and griseofulvin drug molecules. (c) As expected, we do not observe any strong effect of SCS aggregates on SCS-water and water-water average hydrogen-bond number, but it affects water-drug griseofulvin average hydrogen-bond number. With the help of these observations we try to elucidate the hydrotropic action of hydrotrope SCS on the solubility of drug griseofulvin.


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